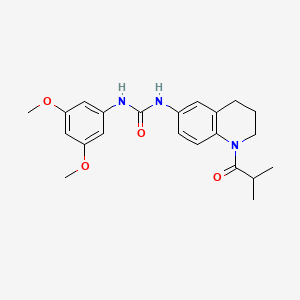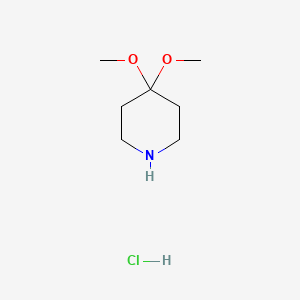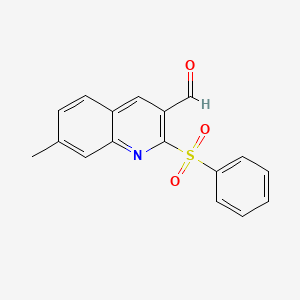
5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives often involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This process leads to the formation of 1,2,4-triazolo[4,3-c]pyrimidines, which can be further diversified through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through techniques such as single-crystal X-ray analysis. These studies reveal that the presence of halogen functionalities on the pyrimidine nucleus significantly influences the compound's stability and reactivity, making it a versatile synthetic intermediate (Tang et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution, which is influenced by the chloro and methylsulfonyl substituents. These reactions facilitate the synthesis of diverse compounds, showcasing the compound's role as a valuable building block in organic synthesis (Tanji, Yamamoto, & Higashino, 1989).
Scientific Research Applications
Synthesis of Voriconazole
5-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is utilized in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The process involves diastereocontrol using organozinc derivatives of pyrimidine for setting the relative stereochemistry. This synthesis demonstrates the compound's utility in creating pharmaceutical agents (Butters et al., 2001).
Chemical Synthesis and Rearrangement
The compound plays a role in the synthesis and rearrangement of bromo-chloro[1,2,4]triazolo[4,3-c]pyrimidines. These pyrimidines show stability for isolation and can undergo Dimroth rearrangement to convert into different analogs. This demonstrates its versatility in chemical synthesis and potential applications in developing various chemical intermediates (Tang et al., 2014).
Antibacterial and Antifungal Applications
A derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been synthesized and found to exhibit antibacterial activity against various microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This indicates its potential in creating antibacterial and antifungal agents (Lahmidi et al., 2019).
Herbicidal Activity
This compound derivatives have been synthesized and evaluated for herbicidal activity. Some of these compounds exhibited significant inhibition against plants like Brassica napus and Echinochloa crusgalli, highlighting their potential use in agricultural applications (Zhu et al., 2021).
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. The inhibition of this enzyme can lead to a decrease in estrogen production, which is beneficial in conditions such as hormone-dependent cancers .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of estrogens . This disruption can lead to downstream effects such as the inhibition of cell proliferation in hormone-dependent cancers .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can result in the inhibition of cell proliferation in hormone-dependent cancers .
properties
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-1-9-6(10-2-5)12-4-8-3-11-12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVJIMBMHGTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

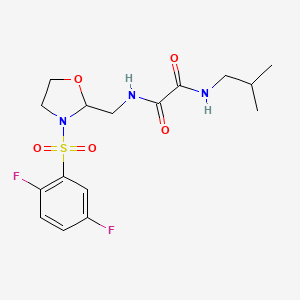
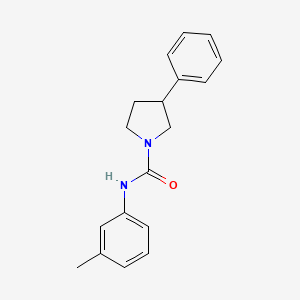
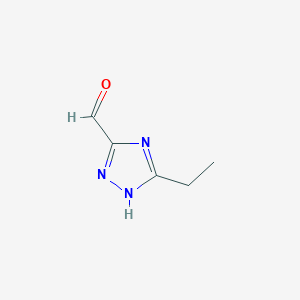
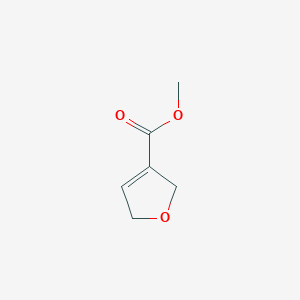
![4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2491622.png)
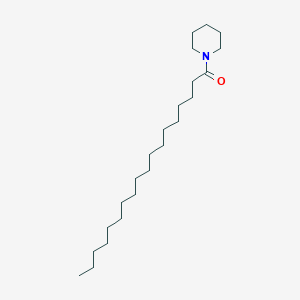
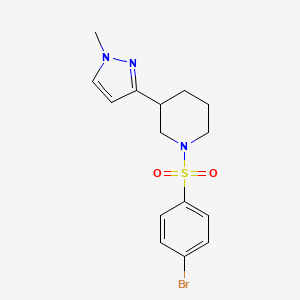
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)
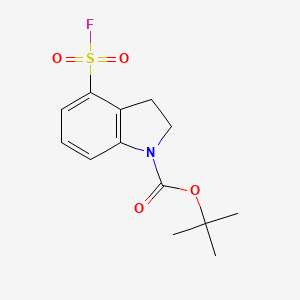
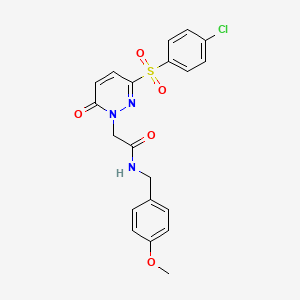
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)
